Cas no 1551859-13-2 (3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide)

3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide
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- Inchi: 1S/C8H17NO3S/c1-2-7(10)8(5-9)3-4-13(11,12)6-8/h7,10H,2-6,9H2,1H3
- InChI Key: ZWDKRLVJKVDKNN-UHFFFAOYSA-N
- SMILES: C(C1(CCS(=O)(=O)C1)CN)(O)CC
3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683422-0.1g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 0.1g |
$930.0 | 2023-03-10 | ||
Enamine | EN300-683422-2.5g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 2.5g |
$2071.0 | 2023-03-10 | ||
Enamine | EN300-683422-0.5g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 0.5g |
$1014.0 | 2023-03-10 | ||
Enamine | EN300-683422-1.0g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683422-5.0g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 5.0g |
$3065.0 | 2023-03-10 | ||
Enamine | EN300-683422-0.05g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 0.05g |
$888.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01098312-1g |
3-(Aminomethyl)-3-(1-hydroxypropyl)tetrahydrothiophene 1,1-dioxide |
1551859-13-2 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
Enamine | EN300-683422-0.25g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 0.25g |
$972.0 | 2023-03-10 | ||
Enamine | EN300-683422-10.0g |
3-(aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione |
1551859-13-2 | 10.0g |
$4545.0 | 2023-03-10 |
3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide
Introduction to 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide (CAS No. 1551859-13-2)
3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide, identified by its unique Chemical Abstracts Service (CAS) number 1551859-13-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic alcohol, featuring a thiophene core substituted with an aminomethyl group and an ethyltetrahydropyran ring, has garnered attention due to its structural complexity and potential biological activities. The compound’s unique scaffold suggests utility in the development of novel therapeutic agents, particularly in the context of targeting intricate biological pathways.
The molecular structure of 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide encompasses several key functional groups that contribute to its pharmacological profile. The presence of an aminomethyl side chain at the 3-position of the thiophene ring introduces basicity and reactivity, enabling interactions with acidic or electrophilic moieties in biological targets. Concurrently, the ethyltetrahydropyran moiety at the α-position introduces a bulky hydrophobic region, which can influence solubility and metabolic stability. These structural features make the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Thiophenes are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The specific modification of 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide with an aminomethyl group at the 3-position of the thiophene ring enhances its potential as a bioactive molecule. This modification allows for selective binding to biological targets such as enzymes and receptors, which is crucial for developing targeted therapies.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Enzymes play a critical role in numerous biological processes, and their dysregulation is often associated with diseases. The aminomethyl group in 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide can serve as a hydrogen bond acceptor or participate in covalent interactions with enzyme active sites. This capability makes it an attractive scaffold for designing inhibitors or activators of specific enzymes involved in metabolic disorders or signal transduction pathways.
Moreover, the ethyltetrahydropyran moiety contributes to the compound’s overall pharmacokinetic properties. This bulky hydrophobic group can enhance binding affinity by creating steric hindrance around the binding site on biological targets. Additionally, it can influence solubility and metabolic stability, which are critical factors in drug development. Optimizing these properties is essential for ensuring that the compound exhibits favorable pharmacokinetic profiles in vivo.
Recent advancements in computational chemistry have facilitated the design and optimization of heterocyclic compounds like 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide. Molecular docking studies have been instrumental in predicting binding interactions between this compound and various biological targets. These studies have revealed potential applications in inhibiting key enzymes involved in cancer progression and inflammatory responses. For instance, preliminary computational analyses suggest that this compound may interact with tyrosine kinases and proteases, which are overexpressed in certain cancer types.
The synthesis of 3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide presents unique challenges due to its complex structural features. However, modern synthetic methodologies have enabled efficient construction of this molecule. Multi-step synthetic routes involving cross-coupling reactions and cyclization strategies have been employed to introduce the desired functional groups while maintaining high regioselectivity and yield. Advances in catalytic systems have further streamlined these processes, making it feasible to produce this compound on a scalable basis for further research.
In conclusion,3-Thiophenemethanol, 3-(aminomethyl)-α-ethyltetrahydro-, 1,1-dioxide (CAS No. 1551859-13-2) represents a promising scaffold for pharmaceutical development. Its unique structural features—particularly the combination of an aminomethyl group at the thiophene ring and an ethyltetrahydropyran moiety—make it a versatile candidate for modulating enzyme activity and exploring new therapeutic avenues. Ongoing research efforts are focused on elucidating its biological activities and optimizing its pharmacokinetic properties through both experimental and computational approaches.
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